molecular formula C13H14N2O2 B4583729 1-ethyl-N-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide

1-ethyl-N-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide

Cat. No. B4583729
M. Wt: 230.26 g/mol
InChI Key: CEXABUSYTIRTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-ethyl-N-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide” is a potent antibacterial agent . It is also known as Nalidixic acid . It is a quinolone compound and is a novel HIV-1 integrase strand transfer inhibitor .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives, which are prevalent moieties present in selected alkaloids, have been synthesized using this compound . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Applications in Polymerization Catalysts

This compound has found applications as polymerization catalysts . It helps in the formation of polymers by initiating the chemical reaction that forms polymer chains .

Use in Optical Brighteners

It is used in the production of optical brighteners . These are chemical compounds that absorb light in the ultraviolet and violet region and re-emit light in the blue region .

Role in Stabilizers

This compound is used as a stabilizer . Stabilizers are added to products to protect them from the effects of various environmental factors .

Anti-aging and Artificial Sweetening Agents

It has applications as anti-aging and artificial sweetening agents . Anti-aging agents help to reduce, mask or prevent signs of skin aging, while artificial sweeteners are used as sugar substitutes .

Antitumor Activity

Some derivatives of this compound have shown antitumor activity . They have been evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines .

Inhibitor of RNA-dependent RNA Polymerase Enzyme

One of the derivatives of this compound has been described to be an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

properties

IUPAC Name

1-ethyl-N-methyl-4-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-15-8-10(13(17)14-2)12(16)9-6-4-5-7-11(9)15/h4-8H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXABUSYTIRTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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